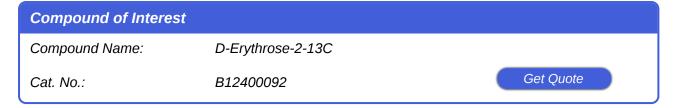


A Technical Guide to D-Erythrose-2-13C: Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose-2-13C is a stable isotope-labeled analog of the naturally occurring four-carbon sugar, D-Erythrose. The incorporation of a carbon-13 (¹³C) isotope at the second carbon position makes it a powerful tool for tracing metabolic pathways and understanding complex biochemical processes. This technical guide provides an in-depth overview of **D-Erythrose-2-13C**, its physicochemical properties, and its applications in metabolic research and drug development, with a focus on experimental design and data interpretation. Isotope-labeled compounds like D-Erythrose-2-¹³C are primarily used as tracers to quantify metabolites during drug development.[1][2][3]

Physicochemical Properties

The fundamental properties of **D-Erythrose-2-13C** are crucial for its application in experimental settings. All quantitative data is summarized in the table below for easy reference.



Property	Value	Source
CAS Number	83434-88-2	[4][5]
Molecular Weight	121.10 g/mol	[6]
Molecular Formula	C ₃ 13CH ₈ O ₄	[6]
Synonyms	[R-(R,R)]- 2,3,4- Trihydroxybutanal-2-13C; (2R,3R)-2,3,4- trihydroxybutanal-2-13C	[5]

Core Applications in Research

D-Erythrose-2-13C is a valuable tracer for metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) spectroscopy studies. Its primary role is to elucidate the flow of carbon atoms through various metabolic pathways, providing insights into cellular metabolism under different physiological or pathological conditions.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a ¹³C-labeled substrate like **D-Erythrose-2-13C** into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites. The pattern of ¹³C enrichment in these metabolites, typically measured by mass spectrometry (MS) or NMR, provides a detailed map of metabolic pathway activity.

D-Erythrose is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and precursors for nucleotide biosynthesis. The use of **D-Erythrose-2-13C** can help to specifically probe the activity of the PPP and its connections to other central carbon metabolism pathways like glycolysis and the tricarboxylic acid (TCA) cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Site-selective isotope labeling with compounds like ¹³C-labeled erythrose is a key strategy in NMR-based studies of protein structure and dynamics.[7][8] When microorganisms are grown in media containing **D-Erythrose-2-13C** as a carbon source, the ¹³C label is incorporated into



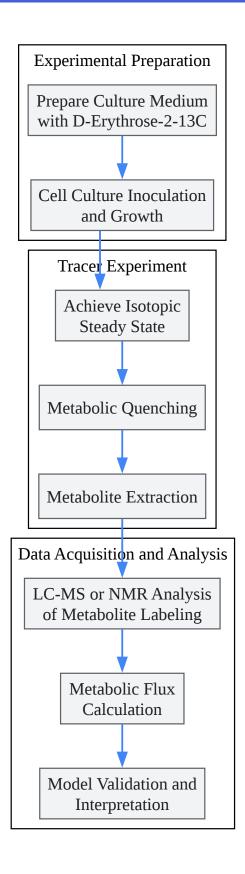
the amino acid building blocks of proteins. This allows for the selective observation of specific carbon atoms in the protein structure, facilitating the study of protein folding, conformational changes, and interactions with other molecules. The use of site-selectively ¹³C-enriched erythrose can lead to more selective labeling of amino acid side chains compared to using labeled glucose.[7]

Experimental Protocols

While specific experimental conditions will vary depending on the biological system and research question, the following provides a generalized workflow for a ¹³C metabolic flux analysis experiment using **D-Erythrose-2-13C**.

General Workflow for ¹³C Metabolic Flux Analysis





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A generalized workflow for a ¹³C metabolic flux analysis experiment.



1. Experimental Design:

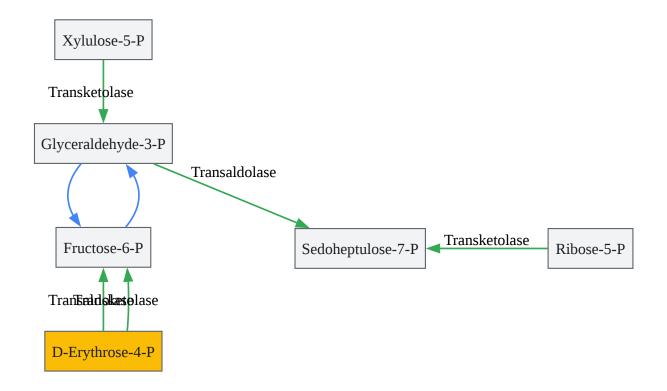
- Define Objectives: Clearly state the metabolic pathways and fluxes of interest.
- Select Biological System: Choose the appropriate cell line, microorganism, or model organism.
- Tracer Selection: In this case, **D-Erythrose-2-13C** is the tracer. The concentration should be
 optimized to ensure sufficient labeling without causing metabolic perturbations.
- Control Groups: Include control experiments with unlabeled D-Erythrose.
- 2. Cell Culture and Labeling:
- Grow the biological system in a defined medium where the primary carbon source can be replaced with **D-Erythrose-2-13C**.
- Introduce the labeled substrate and allow the system to reach a metabolic and isotopic steady state. The time required to reach a steady state will vary depending on the organism's growth rate and the turnover rates of the metabolites of interest.
- 3. Sample Collection and Metabolite Extraction:
- Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. This is often achieved by flash-freezing in liquid nitrogen or using cold solvent mixtures.
- Extract metabolites using a suitable protocol, such as a cold methanol-water-chloroform extraction, to separate polar metabolites from other cellular components.
- 4. Analytical Measurement:
- Analyze the isotopic labeling patterns of the extracted metabolites using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
 - LC-MS: Provides high sensitivity and is well-suited for measuring the mass isotopomer distributions of a wide range of metabolites.



- NMR: Can provide positional information about the ¹³C label within a molecule, which can be crucial for resolving fluxes through specific pathways.
- 5. Data Analysis and Flux Calculation:
- The measured isotopomer distributions are used as input for computational models that
 estimate the intracellular metabolic fluxes. Software packages such as INCA, Metran, or
 OpenMebius are commonly used for this purpose.
- The model fits the measured data to a metabolic network model to calculate the flux values that best explain the observed labeling patterns.

Signaling and Metabolic Pathways

D-Erythrose is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). The diagram below illustrates the central role of D-Erythrose-4-phosphate (a derivative of erythrose) in this pathway, connecting it to glycolysis.





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The role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

Conclusion

D-Erythrose-2-13C is an indispensable tool for modern metabolic research and has significant potential in the field of drug development. Its utility in elucidating complex metabolic networks through techniques like ¹³C-MFA and NMR provides a level of detail that is often unattainable with other methods. For researchers and scientists, a thorough understanding of how to apply this labeled compound and interpret the resulting data is crucial for advancing our knowledge of cellular metabolism and developing novel therapeutic strategies.

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